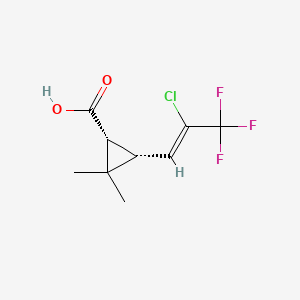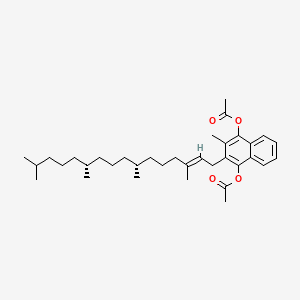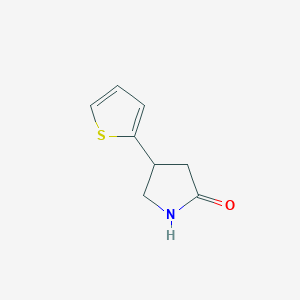
4-(Thiophen-2-yl)pyrrolidin-2-one
概要
説明
“4-(Thiophen-2-yl)pyrrolidin-2-one” is a chemical compound that is part of the pyrrolidin-2-one family . Pyrrolidin-2-ones are important building blocks in organic chemistry .
Synthesis Analysis
The synthesis of “4-(Thiophen-2-yl)pyrrolidin-2-one” can be achieved via the Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation . Further details about the synthesis process are not available in the retrieved information.科学的研究の応用
Electrochromic Devices
4-(Thiophen-2-yl)pyrrolidin-2-one and its derivatives have been extensively researched for their applications in electrochromic devices. These devices change color in response to electric input, useful in displays, smart windows, and mirrors. For instance, studies have synthesized various thiophenyl-pyrrolidinone-based polymers exhibiting promising electrochromic properties, suitable for such applications. These polymers display significant color changes and swift switching times, indicating their potential in creating efficient electrochromic devices (Variş et al., 2006); (Yiĝitsoy et al., 2007).
Synthesis of Conducting Polymers
The compound has been utilized in synthesizing new conducting polymers. These polymers, developed through various chemical and electrochemical polymerization techniques, exhibit high solubility in common organic solvents and display significant electrical conductivity. Their unique properties make them potential candidates for use in electronic devices and materials (Kaya & Aydın, 2012).
Charge Transfer Materials
4-(Thiophen-2-yl)pyrrolidin-2-one derivatives have been explored as efficient charge transfer materials. These materials are crucial in photovoltaic applications, such as in organic solar cells, due to their ability to facilitate the movement of charge. Research in this area aims to improve the intra-molecular charge transfer and reduce the HOMO–LUMO energy gap, enhancing the efficiency of these materials (Irfan, 2014).
Antimicrobial Applications
Certain derivatives of 4-(Thiophen-2-yl)pyrrolidin-2-one have shown promising antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains, potentially leading to the development of new antimicrobial agents (Patel & Patel, 2017).
Multicolored Electrochromic Devices
Innovative applications in creating multicolored electrochromic devices have also been explored. These devices, using polymers derived from 4-(Thiophen-2-yl)pyrrolidin-2-one, can display a variety of colors and offer enhanced properties like improved redox stability and faster switching times. This versatility in color changes and improved performance characteristics make them suitable for advanced display technologies (Yagmur et al., 2013).
Dye-Sensitized Solar Cells
The compound and its derivatives have been investigated for their potential in dye-sensitized solar cells (DSSCs). Research in this area focuses on optimizing the structure of organic dyes, where 4-(Thiophen-2-yl)pyrrolidin-2-one plays a role as an electron donor or acceptor. These modifications aim to enhance the solar-to-electrical energy conversion efficiencies, crucial for the development of more effective DSSCs (Qin et al., 2007).
Drug Research
While focusing on non-drug-related applications, it's notable that derivatives of 4-(Thiophen-2-yl)pyrrolidin-2-one have been studied in drug research, particularly in relation to their anti-cancer and anti-inflammatory properties. These studies contribute significantly to understanding the broader biomedical applications of this compound (Zulfiqar et al., 2021).
Safety And Hazards
The safety data sheet for a related compound, (Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols.
将来の方向性
Pyrrolidin-2-ones, including “4-(Thiophen-2-yl)pyrrolidin-2-one”, have great potential in pharmacology and medicinal chemistry . They are used to design new molecules for the treatment of various diseases. The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
特性
IUPAC Name |
4-thiophen-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUVRTUBDHFZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457182 | |
| Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)pyrrolidin-2-one | |
CAS RN |
88221-12-9 | |
| Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



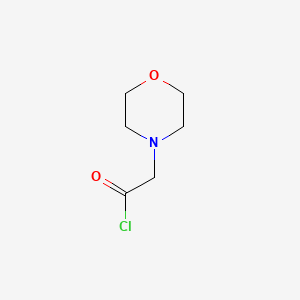



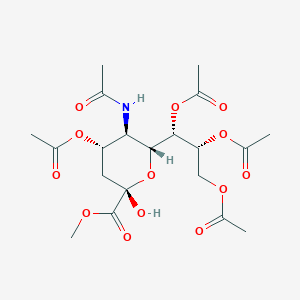
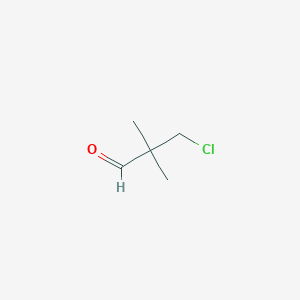
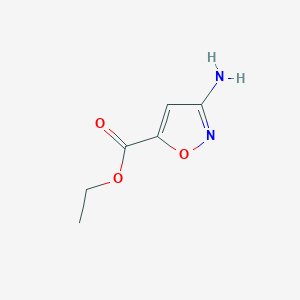

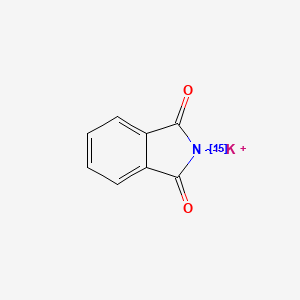
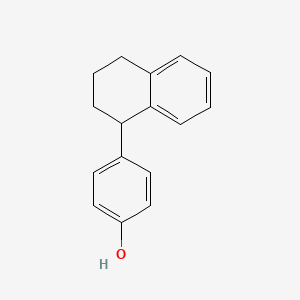
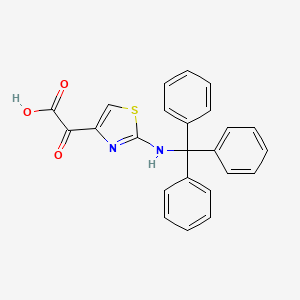
![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
